[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile
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Overview
Description
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are a special class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction between hydrazine hydrate and 3-phenylpropiolonitrile in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative .
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Substitution Reactions: For example, the reaction of 3-(1H-pyrazol-4-yl)phenyl bromide with sodium cyanide in the presence of a palladium catalyst can result in the formation of 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.
Industrial Chemistry: It can be utilized as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-4-yl)benzonitrile
- 2-(1H-Pyrazol-4-yl)benzaldehyde
- 2-(1H-Pyrazol-4-yl)phenylamine
Comparison
2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile is unique due to the presence of the acetonitrile group, which can influence its reactivity and biological activity. Compared to 3-(1H-Pyrazol-4-yl)benzonitrile, the acetonitrile group in 2-(3-(1H-Pyrazol-4-yl)phenyl)acetonitrile can participate in additional chemical reactions, such as nucleophilic substitution, making it a versatile intermediate in organic synthesis. Additionally, the presence of the acetonitrile group can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties .
Properties
CAS No. |
857531-33-0 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[3-(1H-pyrazol-4-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H9N3/c12-5-4-9-2-1-3-10(6-9)11-7-13-14-8-11/h1-3,6-8H,4H2,(H,13,14) |
InChI Key |
XRMWCHWBHVNCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)CC#N |
Origin of Product |
United States |
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